molecular formula C7H8Cl2N2 B13049207 (1S)-1-(3,5-Dichloro(2-pyridyl))ethylamine CAS No. 793695-17-7

(1S)-1-(3,5-Dichloro(2-pyridyl))ethylamine

Cat. No.: B13049207
CAS No.: 793695-17-7
M. Wt: 191.05 g/mol
InChI Key: IEIMANXIFJWWFP-BYPYZUCNSA-N
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Description

(1S)-1-(3,5-Dichloro(2-pyridyl))ethylamine is a chiral amine serving as a valuable synthetic intermediate and building block in organic chemistry and drug discovery research . The compound features a pyridine ring substituted with two chlorine atoms, which can significantly influence its electronic properties and reactivity, making it a versatile scaffold for constructing more complex molecules . With a molecular formula of C7H8Cl2N2 and a molecular weight of approximately 191.06 g/mol, it is characterized by its specific rotation (S-configuration) and a single chiral center, which is critical for creating enantiomerically pure compounds . As a research chemical, it is primarily used in the synthesis of potential pharmaceutical agents. Its structure is commonly found in compounds investigated for various therapeutic areas, as seen in patented research for treatments such as cancer and familial dysautonomia . Researchers utilize this chiral amine to impart specific three-dimensional structure to drug candidates, which can be essential for selective interaction with biological targets. The compound should be stored sealed in a dry, dark place at 2-8°C to maintain stability . Please handle with appropriate care; refer to the Safety Data Sheet for detailed hazard information. This product is intended for research and development purposes only and is not classified as a drug, food additive, or household chemical.

Properties

CAS No.

793695-17-7

Molecular Formula

C7H8Cl2N2

Molecular Weight

191.05 g/mol

IUPAC Name

(1S)-1-(3,5-dichloropyridin-2-yl)ethanamine

InChI

InChI=1S/C7H8Cl2N2/c1-4(10)7-6(9)2-5(8)3-11-7/h2-4H,10H2,1H3/t4-/m0/s1

InChI Key

IEIMANXIFJWWFP-BYPYZUCNSA-N

Isomeric SMILES

C[C@@H](C1=C(C=C(C=N1)Cl)Cl)N

Canonical SMILES

CC(C1=C(C=C(C=N1)Cl)Cl)N

Origin of Product

United States

Synthetic Methodologies for 1s 1 3,5 Dichloro 2 Pyridyl Ethylamine

Enantioselective Synthesis Approaches to Chiral Pyridyl-Ethylamines

The direct formation of a single enantiomer is often the most efficient route to chiral molecules. nih.gov For (1S)-1-(3,5-Dichloro(2-pyridyl))ethylamine, this involves strategies like asymmetric catalysis, which guide the reaction towards the desired stereoisomer.

Asymmetric Catalysis for Reductive Amination and Related Transformations

Asymmetric reductive amination of the corresponding prochiral ketone, 3,5-dichloro-2-acetylpyridine, is a primary strategy for the synthesis of this compound. This transformation can be achieved through various catalytic systems, including transition-metal-catalyzed hydrogenation and transfer hydrogenation.

The choice of a chiral catalyst is paramount in achieving high enantioselectivity in the synthesis of chiral amines. For the asymmetric hydrogenation of imines and ketones, catalysts based on iridium and ruthenium have shown significant promise. nih.govnih.govnih.gov While specific data for the direct synthesis of this compound is not extensively published, related transformations provide insight into effective catalyst families.

For instance, iridium catalysts featuring chiral spiro phosphine-oxazoline ligands have been effective in the asymmetric hydrogenation of cyclic imines with a pyridyl moiety. google.com The introduction of substituents on the pyridine (B92270) ring, such as the chloro groups in the target molecule, can influence the coordinating ability of the nitrogen atom and thereby affect the catalytic activity and enantioselectivity. google.com Similarly, ruthenium catalysts, often paired with chiral bisphosphine ligands like PhTRAP, have demonstrated high enantioselectivity in the hydrogenation of substituted pyrroles. nih.govcapes.gov.br

Another burgeoning area is the use of transaminases. These enzymes can asymmetrically synthesize chiral amines from prochiral ketones with high enantiomeric excess. nih.gov The process often involves an amino donor, such as L-alanine, and can be driven to completion by removing the pyruvate (B1213749) by-product, for instance, by using lactate (B86563) dehydrogenase. nih.gov While specific application to 3,5-dichloro-2-acetylpyridine is not detailed in readily available literature, the broad substrate scope of engineered transaminases suggests this as a viable and green synthetic route. researchgate.net

Table 1: Examples of Chiral Catalysts Used in Asymmetric Synthesis of Amines

Catalyst TypeMetal/EnzymeChiral Ligand/SourceSubstrate ClassReference
Hydrogenation CatalystIridiumChiral Spiro Phosphine-OxazolineCyclic Pyridyl Imines google.com
Hydrogenation CatalystRutheniumPhTRAPSubstituted Pyrroles nih.govcapes.gov.br
Biocatalystω-TransaminaseVibrio fluvialis JS17Prochiral Ketones nih.gov
Transfer Hydrogenation CatalystRutheniumTsDPENUnprotected α-Ketoamines nih.gov

This table presents examples of catalyst systems for related transformations, highlighting potential avenues for the synthesis of the target compound.

The efficiency of an asymmetric synthesis is judged by both the chemical yield and the enantiomeric excess (e.e.) of the desired product. The catalytic system, including the metal, ligand, solvent, and additives, plays a crucial role in determining these outcomes.

In the context of iridium-catalyzed asymmetric hydrogenation of imines, additives such as iodide salts and acids can be critical for achieving high productivity and enantioselectivity. nih.gov For example, the industrial synthesis of (S)-metolachlor utilizes an Ir-Xyliphos catalyst system with tetrabutylammonium (B224687) iodide and acetic acid to effectively hydrogenate a sterically hindered imine. nih.gov

For ruthenium-catalyzed asymmetric transfer hydrogenation, the choice of the hydrogen donor (e.g., isopropanol, formic acid) and the chiral ligand are key parameters. nih.govresearchgate.net These systems have been shown to produce chiral amino alcohols from unprotected α-ketoamines with excellent enantioselectivities (>99% e.e.) and high isolated yields. nih.gov

The development of biocatalytic processes, such as those using transaminases, has also demonstrated the potential for high yields and exceptional enantioselectivity. In the synthesis of sitagliptin, a chiral amine, an engineered transaminase was used to achieve a highly efficient and environmentally friendly manufacturing process. researchgate.net

While specific yield and e.e. data for the asymmetric synthesis of this compound are not widely reported, the principles derived from these related systems provide a strong foundation for developing an optimized synthetic protocol.

Chiral Resolution Techniques for Racemic Precursors

An alternative to asymmetric synthesis is the preparation of a racemic mixture of 1-(3,5-dichloro(2-pyridyl))ethylamine followed by separation of the enantiomers. This process is known as chiral resolution. researchgate.net

One of the most established methods for chiral resolution is the formation of diastereomeric salts. mdpi.com This involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomers. These diastereomers have different physical properties, such as solubility, which allows for their separation by crystallization. mdpi.com

Commonly used chiral resolving agents for amines include derivatives of tartaric acid, mandelic acid, and camphorsulfonic acid. mdpi.comnih.govresearchgate.net For instance, derivatives of tartaric acid have been successfully used to resolve racemic amines in the synthesis of pharmaceuticals like Apremilast. google.com The choice of solvent is critical in maximizing the solubility difference between the diastereomeric salts. nih.gov After separation, the desired enantiomer of the amine can be liberated from the salt by treatment with a base.

Table 2: Common Chiral Resolving Agents for Amines

Resolving Agent ClassSpecific ExampleReference
Tartaric Acid Derivatives(+)-Di-1,4-toluoyl-D-tartaric acid rsc.org
Tartaric Acid Derivatives(R,R)-4-Chlorotartranilic acid google.com
Mandelic Acid Derivatives(S)-Mandelic acid researchgate.net
Camphorsulfonic Acid(+)-Camphor-10-sulfonic acid mdpi.com

This table provides examples of resolving agents that are generally applicable to the resolution of racemic amines.

Enzymatic kinetic resolution offers a green and highly selective method for separating enantiomers. This technique utilizes enzymes, most commonly lipases, to selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. ebi.ac.uk

In the case of a racemic amine, a lipase (B570770) can catalyze the acylation of one enantiomer, for example, using an acyl donor like isopropenyl acetate (B1210297). The resulting acylated amine can then be separated from the unreacted enantiomer. Lipases such as those from Candida antarctica (CAL-B) and Pseudomonas cepacia are frequently employed for these transformations. The choice of solvent and acyl donor can significantly impact the reaction rate and enantioselectivity. Dynamic kinetic resolution (DKR) is an advancement of this technique where the unreacted enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired enantiomer. mdpi.com

While specific protocols for the enzymatic kinetic resolution of 1-(3,5-dichloro(2-pyridyl))ethylamine are not prevalent in the literature, the successful resolution of other structurally related amines, including piperidine (B6355638) atropisomers, demonstrates the potential of this methodology. mdpi.com

Chromatographic Enantioseparation Methods

When a synthetic route produces a racemic mixture (an equal mixture of both enantiomers), chromatographic separation is a common and effective method to isolate the desired single enantiomer. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a premier technique for this purpose on both analytical and preparative scales. acs.org

The fundamental principle of chiral chromatography relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector that constitutes the stationary phase. nih.gov The "three-point interaction model" is a widely accepted mechanism explaining this recognition, where one enantiomer engages in at least three simultaneous interactions (e.g., hydrogen bonds, dipole-dipole, steric hindrance) with the CSP, while its mirror image can only form fewer or weaker interactions. nih.govuni.lu This difference in interaction energy leads to different retention times, allowing for their separation. uni.lu

The choice of CSP and mobile phase is crucial for achieving effective separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used due to their broad applicability and ability to form higher-order structures essential for chiral recognition. acs.org Cyclodextrin-based CSPs are also effective, utilizing their chiral cavity to include one enantiomer preferentially. acs.org The mobile phase, often a mixture of organic solvents with acidic and basic additives, plays a key role by influencing the ionization state and conformation of both the analyte and the chiral selector, thereby modulating the separation. nih.gov For instance, polar organic mobile phases consisting of acetonitrile (B52724) and/or methanol (B129727) with additives like trifluoroacetic acid (TFA) and triethylamine (B128534) (TEA) are commonly employed to resolve chiral amines. bldpharm.com

Table 1: Common Chiral Stationary Phases (CSPs) for Enantioseparation

CSP TypeChiral Selector ExamplesTypical InteractionsKey Characteristics
Polysaccharide-Based Cellulose or Amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate))Hydrogen bonding, π-π stacking, steric interactionsBroad enantiorecognition capabilities, robust, widely used in industry. acs.org
Cyclodextrin-Based β-Cyclodextrin, γ-Cyclodextrin derivativesInclusion complexation, hydrogen bonding at the rimEffective for molecules that fit within the chiral cavity. acs.org
Macrocyclic Glycopeptide Teicoplanin, VancomycinHydrogen bonding, ionic interactions, inclusion complexationMulti-modal, can operate in reversed-phase, polar organic, and normal-phase modes.
Core-Shell Particles Isopropyl carbamate (B1207046) cyclofructan 6 (LarihcShell-P)Hydrogen bonding, dipole-dipole interactionsProvides high efficiency and faster analysis times compared to traditional fully porous particles. bldpharm.com

Specific Synthetic Routes and Precursors to this compound

Asymmetric synthesis, which creates the desired enantiomer directly, is often more efficient than resolving a racemic mixture. This approach relies on carefully designed routes starting from specific precursors.

The primary precursor for the target amine is the corresponding ketone, 1-(3,5-dichloropyridin-2-yl)ethanone (CAS 141454-65-1). uni.lubldpharm.com The synthesis of this intermediate is a key first step. While specific literature detailing its preparation is sparse, analogous syntheses for similar chloropyridyl ketones suggest viable routes. One common method involves the reaction of an organometallic reagent, such as a Grignard reagent, with a suitable pyridine derivative. For example, 3-acetyl-2-chloropyridine (B57767) can be synthesized by reacting the lithium salt of 2-chloronicotinic acid with methyl magnesium bromide. google.com A similar strategy could be applied, starting from a 3,5-dichloronicotinic acid derivative.

Another established route is the reaction of a bromo-substituted pyridine with an organomagnesium reagent followed by acylation. The synthesis of 2-chloro-5-acetylpyridine, for instance, is achieved by treating 5-bromo-2-chloropyridine (B1630664) with an isopropylmagnesium chloride-lithium chloride complex, followed by reaction with N-methoxy-N-methylacetamide. chemicalbook.com This suggests that 2-bromo-3,5-dichloropyridine (B80469) could serve as a starting material for producing 1-(3,5-dichloropyridin-2-yl)ethanone. The synthesis of the 3,5-dichloropyridine (B137275) core itself can be accomplished by the reaction of pentachloropyridine (B147404) with zinc metal in the presence of an acid. epo.org

The corresponding aldehyde, 3,5-dichloro-2-pyridinecarboxaldehyde, represents an alternative precursor for certain amine introduction strategies.

With the ketone precursor in hand, the ethylamine (B1201723) side chain can be introduced. Direct asymmetric reductive amination (DARA) is one of the most powerful and atom-economical methods for this transformation. acs.orgnih.gov This reaction condenses a ketone with an amine source, typically an ammonium (B1175870) salt, to form an intermediate imine (or ketimine) in situ, which is then asymmetrically reduced by a chiral catalyst under a hydrogen atmosphere to yield the chiral primary amine. acs.org

A highly relevant study demonstrated the DARA of various 2-acetyl-6-substituted pyridines using a commercially available ruthenium catalyst, achieving excellent enantioselectivities. acs.orgnih.gov This method is directly applicable to the synthesis of this compound from its ketone precursor.

Alternative, though often multi-step, strategies include:

Reduction of a Chiral Auxiliary-Derived Imine: The ketone can be condensed with a chiral amine (a chiral auxiliary), like a sulfinamide, to form a diastereomeric sulfinylimine. Subsequent reduction of the C=N bond is directed by the chiral auxiliary, leading to a diastereomerically enriched product. The auxiliary can then be cleaved to reveal the desired chiral primary amine. youtube.com

Reduction of Oximes: The ketone can be converted to an oxime by reacting it with hydroxylamine. orgsyn.orgchemicalbook.com Subsequent reduction of the oxime yields the racemic amine, which would then require chiral resolution as described in section 2.1.2.3.

Achieving high enantioselectivity and chemical yield is paramount. This requires careful optimization of reaction parameters. For the direct asymmetric reductive amination of 2-acetylpyridines, several factors are critical for stereocontrol and efficiency. acs.org

A study by researchers at Takeda Pharmaceutical Company provides a clear example of this optimization process for the DARA of 2-acetyl-6-substituted pyridines. nih.gov They identified a ruthenium-based catalyst as highly effective. Key parameters that were optimized include the choice of catalyst, ligand, nitrogen source, solvent, and hydrogen pressure. The use of Ru(OAc)₂ in combination with the chiral BINAP ligand was found to be optimal. Ammonium trifluoroacetate (B77799) (CF₃COONH₄) proved to be a superior nitrogen source compared to other ammonium salts, leading to both high conversion and high enantiomeric excess (ee). acs.org

Table 2: Optimization of Direct Asymmetric Reductive Amination for 2-Acetylpyridine Derivatives

ParameterVariation StudiedOptimal ConditionOutcomeReference
Catalyst/Ligand Various Ru- and Rh-based chiral phosphine (B1218219) complexesRu(OAc)₂{(S)-binap}High conversion and enantioselectivity acs.org
Nitrogen Source Ammonium acetate, ammonium formate, ammonium trifluoroacetateAmmonium trifluoroacetate>99% conversion, 99.7% ee acs.org
Solvent Methanol, Ethanol, Isopropanol, TolueneMethanol (MeOH)Provided the best balance of reactivity and selectivity acs.org
Hydrogen Pressure 0.8 MPa to 4 MPa0.8 MPaSufficient for high conversion without requiring high-pressure equipment acs.orgnih.gov
Substrate Scope Electron-donating and electron-withdrawing groups on pyridine ringMethod tolerant to various substituentsHigh yields (80-99%) and enantioselectivities (>99% ee) for most substrates acs.org

Scalable Production Methods for Chiral Pyridyl-Ethylamines in Industrial Contexts

The transition from a laboratory-scale synthesis to a large-scale industrial process introduces challenges related to cost, safety, efficiency, and robustness. For chiral pyridyl-ethylamines, catalytic methods are highly favored for industrial production.

The direct asymmetric reductive amination (DARA) strategy is particularly well-suited for industrial applications because it is highly atom-economical and often uses commercially available, robust catalysts. acs.org The development of such a process by a major pharmaceutical company underscores its scalability. nih.gov The use of a catalyst like Ru(OAc)₂{(S)-binap} under relatively mild conditions (e.g., 0.8 MPa H₂) avoids the need for specialized high-pressure reactors, simplifying the industrial setup. acs.org

Key considerations for scalable production include:

Catalyst Loading: Minimizing the amount of expensive transition metal catalyst is crucial for cost-effectiveness. High-turnover-number (TON) catalysts are sought.

Process Safety: Reactions must be assessed for thermal stability and potential hazards, especially when using hydrogen gas and flammable solvents.

Purification: Developing efficient, scalable purification methods, such as crystallization-induced resolution or preparative chromatography, is essential to achieve the high purity required for active pharmaceutical ingredients.

Biocatalysis, using enzymes like transaminases or imine reductases, is another increasingly important industrial strategy. These methods offer extremely high selectivity under mild, aqueous conditions, contributing to a greener and more sustainable manufacturing process.

Role of 1s 1 3,5 Dichloro 2 Pyridyl Ethylamine As a Chiral Intermediate

Applications as a Chiral Building Block in Complex Molecule Synthesis

The primary application of (1S)-1-(3,5-Dichloro(2-pyridyl))ethylamine as a chiral building block is in the synthesis of high-value, stereochemically pure final products. Its pre-defined stereocenter allows for the direct introduction of chirality into a target molecule, bypassing the need for challenging enantioselective steps or chiral separations later in the synthetic sequence. This approach, known as asymmetric synthesis, is highly efficient and is a cornerstone of modern chemical manufacturing.

The primary amine functionality of this compound is highly reactive and serves as a key site for molecular elaboration. It readily participates in reactions to form a variety of advanced organic derivatives, including amides, imines, and secondary amines, thereby enabling the creation of diverse chemical analogues.

The amine group of this compound can be acylated by reacting with acyl chlorides or carboxylic acids to form stable amide bonds. This reaction is fundamental in the synthesis of many biologically active compounds. A prominent example is the reaction of this compound with 2-(trifluoromethyl)benzoyl chloride to produce the fungicide Fluopyram. In this synthesis, the stereochemistry of the chiral amine is directly transferred to the final product.

The formation of imines occurs through the condensation reaction of the primary amine with aldehydes or ketones. These imine derivatives can be valuable intermediates themselves or can be subsequently reduced to form secondary amines, introducing further structural diversity. While specific examples detailing imine formation directly from this compound are not prominently documented in general literature, this represents a standard transformation for primary amines of this type.

In chemical analysis, particularly for separating and identifying enantiomers, chiral derivatizing agents (CDAs) are employed. These reagents react with the chiral amine to form diastereomers, which, unlike enantiomers, have different physical properties and can be separated using standard chromatographic techniques like High-Performance Liquid Chromatography (HPLC).

Chiral primary amines such as this compound can be derivatized for these purposes. The resulting diastereomers can then be analyzed to determine the enantiomeric purity of the original amine sample. This is a critical quality control step in the synthesis of enantiomerically pure compounds.

Table 1: Common Chiral Derivatizing Agents for Primary Amines

Derivatizing Agent Resulting Derivative Analytical Method
Mosher's acid chloride (MTPA-Cl) Diastereomeric amides NMR Spectroscopy
1-(9-Fluorenyl)ethyl chloroformate (FLEC) Diastereomeric carbamates HPLC with fluorescence detection

The utility of this compound as a precursor lies in its ability to impart its specific stereochemical identity to a new, more complex molecule. The synthesis of the agricultural fungicide Fluopyram serves as a key example of this principle. The biological efficacy of Fluopyram is dependent on the specific (S)-configuration inherited from its chiral amine precursor. Using the enantiomerically pure starting material ensures that the final product has the desired stereochemistry for optimal activity as a succinate dehydrogenase inhibitor (SDHI) fungicide.

Synthesis of Advanced Organic Derivatives and Analogues

Integration of this compound into Multi-step Synthesis Schemes

This compound is often introduced in the final stages of a multi-step synthesis to ensure the stereochemical integrity of the target molecule. This strategy is economically and synthetically efficient, as it avoids carrying a chiral center through numerous reaction steps where it could potentially be racemized.

In the industrial synthesis of Fluopyram, this compound is coupled with a pre-synthesized acid chloride in a straightforward amidation reaction. This step exemplifies the integration of the chiral building block into a convergent synthesis plan, where different fragments of the molecule are prepared separately before being joined together.

Table 2: Final Step in the Synthesis of Fluopyram

Reactant 1 Reactant 2 Product Reaction Type

This reaction highlights the role of the chiral amine as a critical component that is seamlessly integrated into a larger synthetic framework to produce a complex, stereochemically defined agrochemical.

Applications of 1s 1 3,5 Dichloro 2 Pyridyl Ethylamine in Asymmetric Catalysis

Development of Chiral Ligands from (1S)-1-(3,5-Dichloro(2-pyridyl))ethylamine

The structural features of this compound make it an excellent precursor for a variety of chiral ligands. The nitrogen atom of the pyridine (B92270) ring and the primary amine of the ethylamine (B1201723) side chain offer two coordination sites for metal centers, forming a stable five-membered chelate ring. The chiral center on the ethylamine fragment effectively transfers stereochemical information to the catalytic center, influencing the enantioselectivity of the catalyzed reaction.

Design and Synthesis of Metal Complexes Featuring the Pyridyl-Ethylamine Moiety

The synthesis of chiral ligands from this compound often involves the stereospecific substitution of optically pure 1-(pyridinyl)ethyl methanesulfonates with various amines. nih.gov This method allows for the preparation of N-substituted (S)- or (R)-1-(2-pyridinyl)ethylamines with an inversion of the configuration. nih.gov The resulting bidentate ligands, featuring both a pyridyl and an amino group, readily coordinate with a range of transition metals to form stable complexes.

The design of these metal complexes is often guided by the desired catalytic application. For instance, in palladium-catalyzed cross-coupling reactions, ligands are designed to promote reductive elimination and prevent beta-hydride elimination. nih.gov The electronic properties of the pyridyl ring, influenced by the chloro substituents, and the steric bulk around the metal center, dictated by the substituents on the ethylamine nitrogen, are critical factors in ligand design. The synthesis typically involves reacting the chiral pyridylethylamine derivative with a suitable metal precursor, such as a metal halide or acetate (B1210297), in an appropriate solvent.

Ligand TypeMetal CenterSynthetic Strategy
Bidentate N,NPd(II), Cu(II)Reaction of the amine with a metal salt like PdCl₂ or Cu(OAc)₂.
Tridentate N,N,NRh(I), Fe(II)Incorporation of an additional coordinating group onto the amine.
Pincer N,C,NPt(II), Ni(II)Directed C-H activation and metalation of a suitable precursor. mdpi.com

Exploration of Transition Metal Catalysis (e.g., Pd, Cu, Rh, Fe, Zn) in Enantioselective Reactions

Ligands derived from this compound have been successfully employed in a variety of transition metal-catalyzed enantioselective reactions. The choice of the metal is crucial and depends on the specific transformation. For example, palladium catalysts are widely used for cross-coupling reactions, while rhodium and ruthenium are often the metals of choice for asymmetric hydrogenation. nih.govnih.gov

Copper-catalyzed reactions, such as C-N bond formation, have also been explored, with the pyridylethylamine ligands facilitating both Chan-Lam and Ullmann-type couplings. nih.gov Iron and zinc, being more earth-abundant and less toxic, are increasingly investigated as alternatives to precious metals. rsc.org The dichloropyridyl moiety in the ligand can significantly impact the catalytic activity and selectivity by modulating the electronic properties of the metal center.

MetalReaction TypeRole of Pyridylethylamine Ligand
Palladium (Pd) Cross-coupling (e.g., Suzuki, Heck)Enhances catalytic activity and controls stereoselectivity. nih.gov
Copper (Cu) C-N bond formation, 1,4-additionPromotes oxidative addition and reductive elimination. nih.gov
Rhodium (Rh) Asymmetric hydrogenationCreates a chiral environment for enantioselective hydrogen delivery. nih.govorganic-chemistry.org
Iron (Fe) Oxidation, reductionActs as a redox-active ligand, stabilizing different oxidation states of iron. rsc.org
Zinc (Zn) Lewis acid catalysisThe chiral ligand-Zn complex acts as a chiral Lewis acid to activate substrates. rsc.org

Organocatalytic Applications of this compound Derivatives

Beyond coordination chemistry, derivatives of this compound have emerged as powerful organocatalysts. These small organic molecules can catalyze a wide range of chemical transformations without the need for a metal, offering a greener and often more sustainable alternative to traditional catalysis. rsc.org

Design of Chiral Thiourea (B124793) Organocatalysts and Related Scaffolds

A significant application of this compound is in the synthesis of chiral thiourea organocatalysts. nih.gov These catalysts typically feature a thiourea moiety linked to a chiral scaffold, which in this case is derived from the pyridylethylamine. The thiourea group acts as a hydrogen-bond donor, activating electrophiles, while the amine or another basic group on the scaffold can activate the nucleophile. rsc.org

The synthesis of these bifunctional catalysts often involves the reaction of the chiral amine with an appropriate isothiocyanate. sciforum.net The resulting thiourea derivative can then be further modified to fine-tune its catalytic properties. The dichloropyridyl group can influence the acidity of the N-H protons of the thiourea, thereby affecting its ability to activate substrates through hydrogen bonding. nih.gov

Enamine or Iminium Catalysis Mediated by Pyridyl-Ethylamines

Derivatives of this compound can also function as catalysts in enamine and iminium catalysis, two fundamental activation modes in organocatalysis. researchgate.netprinceton.edu In enamine catalysis, the chiral secondary amine, derived from the primary amine of the parent compound, reacts with a carbonyl compound to form a nucleophilic enamine intermediate. princeton.edu This enamine then reacts with an electrophile, and subsequent hydrolysis regenerates the catalyst and yields the chiral product.

Conversely, in iminium catalysis, the chiral secondary amine reacts with an α,β-unsaturated carbonyl compound to form a chiral iminium ion. researchgate.netresearchgate.net This process lowers the LUMO of the enone, activating it towards nucleophilic attack. The steric hindrance provided by the dichloropyridyl group and the chiral backbone directs the approach of the nucleophile, leading to high enantioselectivity.

Mechanistic Insights into Asymmetric Transformations Catalyzed by this compound Derivatives

Understanding the reaction mechanism is crucial for the rational design of more efficient and selective catalysts. For metal-catalyzed reactions involving ligands derived from this compound, the mechanism often involves the formation of a chiral metal complex where the substrate coordinates to the metal in a specific orientation. nih.gov The stereochemical outcome is then determined by the facial selectivity of the subsequent bond-forming step, which is controlled by the chiral environment created by the ligand. For example, in palladium-catalyzed diarylation, a plausible pathway involves transmetalation, insertion of an isocyanide, and reductive elimination. nih.gov

In organocatalysis, the mechanism is dependent on the type of activation. For thiourea-based catalysts, the dual activation of both the electrophile and the nucleophile through hydrogen bonding is a key feature. rsc.org Theoretical and experimental studies can help to elucidate the nature of the transition state, highlighting the crucial non-covalent interactions that govern the stereoselectivity. In enamine and iminium catalysis, the formation of the key enamine or iminium ion intermediate is the first step in the catalytic cycle. researchgate.netresearchgate.net The conformation of this intermediate, dictated by the structure of the chiral amine catalyst, is critical in determining the enantiomeric excess of the product. The proposed mechanism for the formation of certain dichloro-pyrrol-ylidene derivatives involves the reaction of 2-chloropyrrole with a Vilsmeier reagent, leading to a cation that can then react further. mdpi.com

Investigation of Catalytic Cycles and Stereodetermining Steps

A thorough understanding of a catalytic cycle is paramount for the optimization and rational design of new catalysts. This involves the characterization of all intermediates, transition states, and the identification of the rate-determining and stereodetermining steps. For catalytic systems involving chiral ligands derived from pyridylethylamines, the catalytic cycle often involves the coordination of the ligand to a metal center, followed by substrate binding, one or more stereoselective bond-forming or bond-breaking steps, and finally, product release to regenerate the active catalyst.

Mechanistic investigations are crucial for understanding how chiral information is transferred from the catalyst to the substrate. In the context of asymmetric transfer hydrogenation, a common application for such chiral ligands, kinetic isotope effect studies can be employed to elucidate the mechanism. For instance, such studies have shown that the hydride transfer step is often the rate-determining step in these reactions. nih.gov The proposed mechanisms can be of an inner-sphere or outer-sphere nature, and detailed kinetic studies are often necessary to distinguish between these pathways. nih.gov

Factors Influencing Enantioselectivity and Diastereoselectivity in Catalytic Systems

The degree of enantioselectivity and diastereoselectivity in a catalytically active system is not governed by a single variable but is rather the result of a complex interplay of several factors. The rational design of chiral ligands and the optimization of reaction conditions are key to achieving high levels of stereocontrol. nih.gov

Key factors include:

Ligand Architecture: The structure of the chiral ligand is arguably the most critical factor. The steric bulk and electronic nature of the substituents on the ligand framework create a specific chiral environment around the metal center. For a ligand like this compound, the dichloropyridyl group's electronic properties and the stereochemistry of the ethylamine backbone would be expected to play a significant role in stereochemical induction. The development of "privileged" chiral ligands, which are effective for a wide range of reactions, is a major goal in asymmetric catalysis.

Metal Center: The choice of the transition metal (e.g., Ruthenium, Rhodium, Iridium, Palladium) is crucial as it influences the geometry of the complex, the lability of the ligands, and the intrinsic reactivity of the catalyst. nih.gov The coordination of the chiral ligand to different metals can lead to vastly different catalytic activities and selectivities.

Reaction Conditions:

Solvent: The solvent can influence the stability of intermediates and transition states, the solubility of the catalyst and substrates, and in some cases, can directly participate in the catalytic cycle.

Temperature: Temperature affects the rates of all steps in the catalytic cycle. Lowering the temperature often, but not always, enhances enantioselectivity by amplifying the energy difference between the diastereomeric transition states leading to the major and minor enantiomers.

Additives: The presence of additives, such as bases, acids, or salts, can have a profound impact on the catalytic system. For example, in transfer hydrogenation reactions, a base is often required, and its nature and concentration can significantly affect the stereochemical outcome. nih.gov

The systematic variation of these parameters is a standard approach to optimizing a new asymmetric catalytic reaction. The data below is presented in a conceptual table to illustrate how these factors are typically analyzed in research.

Table 1: Conceptual Analysis of Factors Influencing Stereoselectivity

Factor Variation Observed Effect on Enantiomeric Excess (ee %) Observed Effect on Diastereomeric Ratio (dr)
Ligand Ligand A (less bulky)ModerateModerate
Ligand B (more bulky)HighHigh
Metal Precursor [Ru(p-cymene)Cl₂]₂GoodGood
[RhCp*Cl₂]₂LowModerate
Solvent IsopropanolHighHigh
DichloromethaneModerateLow
TolueneLowLow
Temperature 25 °C90%95:5
0 °C95%98:2
-20 °C>99%>99:1

This table is a conceptual representation and does not reflect actual experimental data for this compound.

Ultimately, achieving high levels of enantioselectivity and diastereoselectivity requires a deep understanding of how these factors collectively influence the energies of the diastereomeric transition states in the stereodetermining step of the catalytic cycle. nih.gov

Spectroscopic and Crystallographic Investigations of 1s 1 3,5 Dichloro 2 Pyridyl Ethylamine and Its Derivatives

Elucidation of Molecular Structure using X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of molecular structure, including bond lengths, bond angles, and absolute configuration. While the specific crystal structure for (1S)-1-(3,5-Dichloro(2-pyridyl))ethylamine is not widely reported in the reviewed literature, analysis of closely related dichlorinated heterocyclic compounds and more complex derivatives provides significant insight into the expected structural features.

For instance, the crystal structure of 4-amino-3,5-dichloropyridinium 3-hydroxypicolinate (B15391739) monohydrate, a salt containing a related dichloropyridine moiety, has been determined. nih.gov The asymmetric unit of this salt consists of a 4-amino-3,5-dichloropyridinium cation, a 3-hydroxypicolinate anion, and a water molecule. nih.gov In the cation, the pyridine (B92270) ring is essentially planar, with a notable widening of the C5—N1—C1 angle to 120.41 (12)° due to the protonation of the nitrogen atom. nih.gov

In a more complex derivative, 6,8-Dichloro-3-(pyridin-2-yl)-2-[1-(pyridin-2-yl)ethyl]-1,2-dihydroquinoxaline, the structure reveals a di-substituted 6,8-dichloro quinoxaline (B1680401) skeleton. nih.govup.ac.za The compound, which contains two chiral centers, crystallizes in the monoclinic space group P21/c as a racemic mixture. nih.govup.ac.za This analysis confirms the formation of the dihydroquinoxaline ring system and the relative positions of the substituents. up.ac.za

The study of such derivatives is crucial for understanding how the 3,5-dichloro(2-pyridyl) fragment behaves in a crystalline environment. The data from these related structures can be used to predict the likely bond lengths, angles, and planarity of the dichloropyridine ring in the title compound.

Table 1: Selected Crystallographic Data for a Related Dichloroquinoxaline Derivative Source: up.ac.za

ParameterValue
Compound6,8-Dichloro-3-(pyridin-2-yl)-2-[1-(pyridin-2-yl)ethyl]-1,2-dihydroquinoxaline
Chemical FormulaC₂₀H₁₆Cl₂N₄
Crystal SystemMonoclinic
Space GroupP2₁/c
Z4

Conformational Analysis and Stereochemical Assignment via NMR Spectroscopy

NMR spectroscopy is a powerful tool for determining the conformation and stereochemistry of chiral molecules in solution. For this compound, 1H and 13C NMR would provide key information. The chemical shifts of the protons and carbons would confirm the basic structure, while coupling constants (J-values) between adjacent protons would give insight into dihedral angles and, consequently, the preferred conformation around the chiral center.

The absolute stereochemistry of chiral amines and related compounds is often confirmed through total synthesis of a specific stereoisomer and comparison of its spectroscopic data with the isolated or target compound. mdpi.com Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine the spatial proximity of atoms, which helps in assigning the relative stereochemistry and preferred conformation. For example, in N-(4-methylphenyl)-2-pyridinecarboxamide, NOE measurements helped to infer the molecular conformation, revealing that the pyridyl ring is likely coplanar with the amide group. researchgate.net

In the absence of specific NMR data for the title compound, analysis of related structures is informative. For (Z)-1-(3,5-dichloro-2-pyrrolylidene)-N,N-dimethylmethanamine, 1H NMR showed distinct singlets for the methyl groups and the protons on the pyrrole (B145914) ring and the vinylidene group, confirming its Z-configuration. mdpi.com Paramagnetism-assisted NMR techniques can also be employed to resolve peak overlap and obtain long-range atomic distance information, which is particularly useful for studying the dynamic conformations of flexible molecules like ethylamine (B1201723) derivatives. nih.gov

Table 2: Representative 1H NMR Data for a Related Dichloropyrrolidene Derivative Source: mdpi.com

CompoundProton AssignmentChemical Shift (ppm)
(Z)-1-(3,5-dichloro-2-pyrrolylidene)-N,N-dimethylmethanamine=CHNMe₂6.21 (s)
CH (pyrrole)7.22 (s)
N(CH₃)₂3.36 (s)
N(CH₃)₂3.72 (s)

Analysis of Intermolecular Interactions and Supramolecular Assemblies (e.g., Hydrogen Bonding, π-π Stacking)

The packing of molecules in a crystal is governed by intermolecular interactions such as hydrogen bonds and π-π stacking. These interactions are critical in forming stable supramolecular assemblies. nih.gov For this compound, the primary amine group (-NH₂) is a hydrogen bond donor, while the pyridyl nitrogen is a potential acceptor.

Studies on 4-amino-3,5-dichloropyridine (B195902) show that molecules are assembled through strong N—H⋯N hydrogen bonds, forming supramolecular chains. iucr.orgnih.gov These chains are further interconnected by offset π–π stacking interactions between the pyridine rings. iucr.orgnih.gov The π-stacking interaction is a significant noncovalent force that plays a role in stabilizing crystal structures and influencing stereoselectivity in reactions. nih.gov

Table 3: Intermolecular Interaction Contributions in 4-Amino-3,5-dichloropyridine Source: iucr.orgnih.gov

Interaction TypeContribution (%)
Cl⋯H/H⋯Cl40.1
H⋯H15.7
N⋯H/H⋯N13.1
C⋯H/H⋯C7.3
Cl⋯Cl7.1
C⋯C6.8

Computational Chemistry and Mechanistic Studies on 1s 1 3,5 Dichloro 2 Pyridyl Ethylamine Systems

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic structure and reactivity of molecules at the atomic level. These methods are crucial for understanding the intricate details of reaction pathways and the factors governing enantioselectivity.

Density Functional Theory (DFT) for Investigating Reaction Mechanisms and Energy Profiles

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and energetics of chemical systems. nih.gov In the context of reactions involving (1S)-1-(3,5-Dichloro(2-pyridyl))ethylamine, DFT can be employed to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and transition states. By calculating the energies of these species, a detailed reaction energy profile can be constructed, revealing the feasibility and kinetics of the proposed mechanism.

For instance, in a hypothetical metal-catalyzed reaction where this compound serves as a chiral ligand, DFT calculations could elucidate the step-by-step mechanism. This would involve optimizing the geometries of all stationary points along the reaction coordinate and calculating their corresponding energies. A variety of density functionals and basis sets can be used for such studies, with the choice depending on the desired accuracy and computational cost. nih.gov The reaction between dichloroethylene carbonate and triethylamine (B128534) has been studied using DFT to understand side reactions, providing a precedent for using such methods on related chlorinated compounds. rsc.org

Table 1: Hypothetical DFT-Calculated Relative Energies for a Reaction Step

SpeciesDescriptionRelative Energy (kcal/mol)
Reactant Complex Ligated metal center with substrates0.0
Transition State 1 First bond-forming/breaking step+15.2
Intermediate Transient species formed after TS1-5.7
Transition State 2 Second bond-forming/breaking step+12.8
Product Complex Ligated metal center with products-20.4

This table presents hypothetical data representative of what a DFT study might yield for a reaction catalyzed by a complex of this compound.

Transition State Analysis for Understanding Enantioselectivity Control

The enantioselectivity of a chiral catalyst is determined by the difference in the activation energies of the transition states leading to the two possible enantiomeric products. DFT is a powerful tool for locating and analyzing these transition states. dntb.gov.ua By comparing the energies of the diastereomeric transition states, the enantiomeric excess (ee) of a reaction can be predicted.

In a system utilizing this compound as a ligand, the chiral environment created around the metal center would favor one transition state over the other. A detailed analysis of the transition state geometries can reveal the specific non-covalent interactions, such as steric hindrance or hydrogen bonding, that are responsible for this energetic differentiation. beilstein-journals.org For example, the dichloro-substitution on the pyridine (B92270) ring can influence the electronic properties and steric bulk of the ligand, which in turn dictates the geometry and stability of the transition states.

Table 2: Hypothetical Transition State Energy Analysis for Enantioselectivity

Transition StateLeading to EnantiomerDFT-Calculated Free Energy (kcal/mol)Predicted Enantiomeric Excess (%)
TS-R R-product21.595
TS-S S-product23.5

This table illustrates how the calculated energy difference between two transition states can be used to predict the enantiomeric outcome of a reaction. A larger energy gap leads to higher enantioselectivity.

Electronic Structure and Reactivity Predictions

The electronic structure of this compound and its metal complexes dictates their reactivity. DFT calculations can provide a wealth of information about electronic properties, including molecular orbital energies (HOMO and LUMO), charge distributions, and electrostatic potentials. nih.gov The energies of the frontier molecular orbitals are particularly important as they relate to the molecule's ability to donate or accept electrons.

The presence of two chlorine atoms on the pyridine ring significantly influences the electronic properties of the ligand. These electron-withdrawing groups can lower the energy of the ligand's orbitals, affecting its coordination to a metal center and the reactivity of the resulting complex. Analysis of the molecular orbitals can also predict the most likely sites for nucleophilic or electrophilic attack. tsijournals.com

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While QM methods provide high accuracy for electronic properties, they are computationally expensive for large systems or long timescales. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations offer a computationally less demanding approach to study the conformational behavior and intermolecular interactions of larger systems. mdpi.com

Conformational Studies of this compound and its Complexes

This compound and its complexes can exist in multiple conformations due to the rotation around single bonds. Understanding the preferred conformations is crucial as they can influence the catalytic activity and selectivity. Molecular mechanics force fields can be used to perform conformational searches and identify low-energy structures.

Molecular dynamics simulations can provide further insights into the dynamic behavior of these molecules in solution. mdpi.com By simulating the motion of the atoms over time, MD can reveal the flexibility of the ligand, the stability of its complexes, and the conformational changes that may occur during a reaction.

Table 3: Hypothetical Conformational Analysis Results

Dihedral Angle (N-C-C-N)Relative Population (%)
60° (gauche)65
180° (anti)30
-60° (gauche)5

This table provides a hypothetical distribution of conformers based on the rotation around a key bond in a complex of this compound, as might be determined from an MD simulation.

Modeling Intermolecular Interactions in Catalytic Environments

In a catalytic environment, the interactions between the catalyst, substrates, and solvent molecules are critical. MD simulations can be used to model these complex systems and study the intermolecular interactions that govern the catalytic process. mdpi.com For example, an MD simulation could be used to investigate how solvent molecules arrange around a chiral catalyst and how this solvent shell influences the approach of the substrate to the active site.

By analyzing the trajectories from an MD simulation, one can identify key intermolecular interactions, such as hydrogen bonds or van der Waals contacts, that contribute to the stability of the catalyst-substrate complex and the transition state. This information is complementary to the static picture provided by QM calculations and is essential for a comprehensive understanding of the catalytic system.

In Silico Design and Optimization Strategies

The advancement of computational chemistry has provided powerful tools for the rational design and optimization of catalytic systems. For chiral molecules like this compound, in silico methods are instrumental in understanding and predicting their behavior in asymmetric catalysis, thereby accelerating the development of more efficient and selective synthetic methodologies. These computational strategies generally fall into two interconnected areas: the design of ligands to control selectivity and the predictive modeling of reaction outcomes.

Ligand Design and Substrate Selectivity Predictions for Asymmetric Catalysis

The enantioselectivity of a metal-catalyzed reaction employing a chiral ligand, such as a derivative of this compound, is determined by the energy difference between the diastereomeric transition states leading to the different enantiomers. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for modeling these transition states to predict selectivity. researchgate.net The design of new, more effective ligands is increasingly guided by these computational insights. researchgate.netnih.gov

A key strategy in ligand design involves the iterative optimization of the ligand structure. researchgate.net This process often begins with a known chiral scaffold, such as the pyridylethylamine core. Computational models are then used to predict how modifications to this scaffold will affect the stereochemical outcome of the reaction. For pyridine-derived ligands, factors such as the steric bulk and electronic properties of substituents on the pyridine ring are crucial for achieving high catalytic activity and stereoselectivity. nih.govresearchgate.net For instance, the introduction of different substituents can alter the ligand's coordination to a metal center, influencing the geometry of the catalytic complex and, consequently, the facial selectivity of substrate approach.

Computational descriptor-led studies are central to modern ligand design. researchgate.net A wide array of steric and electronic parameters can be calculated for a set of candidate ligands. These descriptors quantify properties like cone angle (a measure of steric bulk), HOMO-LUMO energies, and natural bond orbital (NBO) charges. By correlating these descriptors with experimentally observed enantioselectivities, quantitative structure-selectivity relationships (QSSRs) can be developed. These models help to identify the key molecular features that govern stereocontrol.

A typical workflow for the in silico design and selectivity prediction for a catalyst system involving a chiral pyridyl amine is outlined below:

Scaffold Selection: A core structure, like the this compound framework, is chosen.

Virtual Ligand Library Generation: A library of virtual ligands is created by systematically modifying the parent structure (e.g., varying substituents on the pyridine ring or the amine).

Conformational Search and Docking: The coordination of each virtual ligand to the target metal center is modeled, and the most stable conformations of the catalyst-substrate complex are identified.

Transition State Calculation (DFT): For the most plausible reaction pathways, the transition state structures leading to the (R) and (S) products are calculated using DFT. The energy difference (ΔΔG‡) between these transition states is used to predict the enantiomeric ratio (er).

Model Refinement: The predictions are compared with experimental data, where available, to refine the computational model. This iterative process enhances the predictive power of the models for designing next-generation ligands. acs.org

The table below illustrates the type of data generated in a DFT study aimed at predicting enantioselectivity for a hypothetical reaction catalyzed by different iridium complexes bearing modified P,S-ligands.

LigandSubstrateMost Stable TS (R-product) Relative Energy (kcal/mol)Most Stable TS (S-product) Relative Energy (kcal/mol)Predicted ΔΔG‡ (kcal/mol)Predicted Enantioselectivity
Ligand AOlefin 10.01.51.5High (R)
Ligand BOlefin 10.00.80.8Moderate (R)
Ligand AOlefin 20.02.12.1Very High (R)
Ligand BOlefin 20.01.21.2High (R)

This table is illustrative and modeled after data found in DFT studies on asymmetric hydrogenation, such as those described in reference acs.org.

Predictive Modeling of Reaction Outcomes and Yields

Beyond selectivity, the prediction of reaction yields is a major goal in computational chemistry, offering the potential to reduce resource-intensive experimental screening. arxiv.org While traditional empirical methods for reaction optimization are often slow and costly, machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools for creating predictive models for both yield and enantioselectivity. arxiv.orgnih.gov

For systems involving this compound, predictive models can be built by training algorithms on datasets of reactions. These datasets typically include information on the reactants, reagents, catalyst, and the corresponding experimental outcomes (e.g., yield, enantiomeric excess). arxiv.org A variety of machine learning models are employed for this purpose, including Random Forests (RF), Support Vector Machines (SVM), and increasingly, Deep Neural Networks (DNNs). arxiv.orgrsc.orgnih.gov

The predictive power of these models heavily depends on how the molecules and reactions are represented numerically—a process known as featurization. Common approaches include:

DFT-Computed Descriptors: These provide detailed electronic and steric information about the reactants and catalysts but are computationally expensive to generate. arxiv.org

Molecular Fingerprints: These are bit strings that encode the presence or absence of various structural fragments in a molecule. They are computationally inexpensive and widely used. arxiv.org

Graph-Based Representations: Molecules are treated as graphs, where atoms are nodes and bonds are edges. Graph neural networks can learn to extract relevant features directly from the molecular structure.

SMILES-Based Representations: The SMILES string, a text-based representation of a molecule, can be used as input for natural language processing (NLP) models like transformers (e.g., BERT), which have shown outstanding performance in predicting reaction outcomes. github.comresearchgate.net

For example, a machine learning model could be trained on a dataset of Buchwald-Hartwig amination reactions, a common transformation for forming C-N bonds, to predict the yield for a new combination of an aryl halide, an amine like this compound, a ligand, and a base. arxiv.org Recent studies have shown that such models can successfully predict which reaction conditions will lead to high yields, thereby guiding experimental efforts. nih.govgithub.com The table below compares the performance of different machine learning models on a hypothetical yield prediction task.

Model TypeInput FeaturesMean Absolute Error (MAE)R² Score
Random ForestMolecular Fingerprints7.5%0.78
Support Vector MachineDFT Descriptors6.8%0.82
Deep Neural Network (DNN)Graph-Based5.2%0.88
Transformer (BERT-based)Reaction SMILES4.9%0.91

This table is illustrative, reflecting typical comparative performance data for machine learning models in reaction yield prediction as discussed in the literature. arxiv.orgnih.govnih.govresearchgate.net

These predictive models not only accelerate the optimization of known reactions but also enable the in silico screening of novel catalyst-substrate combinations, significantly reducing the time and resources required to discover new, high-yielding transformations. nih.gov

Derivatization Chemistry and Functional Group Interconversions of 1s 1 3,5 Dichloro 2 Pyridyl Ethylamine

Reactivity of the Dichloropyridine Ring System

The 3,5-dichloropyridine (B137275) core is an electron-deficient aromatic system, a consequence of the electron-withdrawing nature of both the ring nitrogen and the two chlorine substituents. This electronic characteristic is the primary driver of its reactivity, particularly towards nucleophilic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of halogenated pyridines. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-poor carbon atom bearing a leaving group (in this case, a chloride ion), forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org This intermediate is stabilized by the electron-withdrawing groups on the ring. libretexts.org In the case of the 3,5-dichloropyridine ring, the nitrogen atom and the remaining chlorine atom help to delocalize the negative charge, facilitating the substitution.

Table 1: Examples of Nucleophiles in Aromatic Substitution Reactions

Nucleophile Class Specific Example Potential Product Type
Alkoxides Sodium methoxide (B1231860) (NaOCH₃) Methoxy-substituted pyridine (B92270)
Amines Piperidine (B6355638) Amino-substituted pyridine
Thiolates Sodium thiophenoxide (NaSPh) Phenylthio-substituted pyridine

This table presents potential reaction partners based on the general reactivity of halopyridines in SNAr reactions.

The nitrogen atom of the pyridine ring can be readily oxidized to form a pyridine N-oxide. This transformation significantly alters the electronic properties and reactivity of the heterocyclic ring. The resulting N-oxide group is a strong electron-donating group via resonance and an electron-withdrawing group via induction. These N-oxides are valuable synthetic intermediates and can also act as mild, nucleophilic oxidants. thieme-connect.de

The direct oxidation of 3,5-dichloropyridine to 3,5-dichloropyridine N-oxide is typically achieved using strong oxidizing agents. Common reagents for this purpose include hydrogen peroxide in an acidic medium like acetic acid, or meta-chloroperbenzoic acid (m-CPBA) in a solvent such as dichloromethane. For instance, treatment of 3,5-dichloropyridine with 30% aqueous hydrogen peroxide in acetic acid at elevated temperatures can yield the corresponding N-oxide. The use of m-CPBA has been reported to provide high yields of the N-oxide product. The presence of the chiral ethylamine (B1201723) side chain on (1S)-1-(3,5-Dichloro(2-pyridyl))ethylamine might necessitate optimization of these conditions to avoid side reactions.

Table 2: Common Conditions for Pyridine N-Oxidation

Oxidizing Agent Solvent Typical Conditions Reported Yield for 3,5-dichloropyridine Citation
Hydrogen Peroxide (30% aq.) Acetic Acid 70°C -
m-CPBA Dichloromethane Room Temperature 96.4%

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming new carbon-carbon bonds at the halogenated positions of the pyridine ring. nih.govnih.gov These reactions typically involve the coupling of the pyridine halide with an organoboron reagent (like a boronic acid or ester) in the presence of a palladium catalyst and a base. nih.gov

For dihalogenated pyridines, site-selectivity is a key consideration. nih.gov The reactivity of the C3 and C5 positions in this compound can be influenced by several factors, including the choice of palladium catalyst, ligands, base, and solvent. rsc.org For example, in the Suzuki coupling of 2,3,5-trichloropyridine, selective reaction at the C2 position can be achieved. nih.gov In other systems, like 2,4-dichloropyridines, the use of sterically hindered N-heterocyclic carbene (NHC) ligands can promote selective coupling at the C4 position, which is typically less reactive. nih.gov Ligand-free conditions have also been shown to influence and, in some cases, enhance selectivity at unconventional sites. nih.gov Both electron-rich and electron-deficient arylboronic acids can be successfully coupled under appropriate conditions. nih.gov

Table 3: Key Components of a Suzuki-Miyaura Cross-Coupling Reaction

Component Function Example
Palladium Source Catalyst Palladium(II) acetate (B1210297) (Pd(OAc)₂) nih.gov, Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) mdpi.com
Ligand Stabilizes catalyst, influences selectivity Triphenylphosphine (PPh₃), N-Heterocyclic Carbenes (NHCs) nih.gov
Base Activates boronic acid Sodium carbonate (Na₂CO₃) nih.gov, Potassium carbonate (K₂CO₃) rsc.org
Organoboron Reagent Provides the new carbon fragment Phenylboronic acid nih.gov
Solvent Reaction Medium Aqueous DMF nih.gov, Toluene/Ethanol/Water rsc.org

Reactivity of the Chiral Ethylamine Moiety

The primary amine of the (S)-ethylamine side chain is a versatile functional group, serving as a nucleophile and a precursor for a variety of nitrogen-containing derivatives. Its chirality is a key feature, often utilized in stereoselective synthesis. mdpi.com

The primary amine of this compound can readily undergo condensation with aldehydes or ketones to form the corresponding imines (or Schiff bases). This reaction is typically reversible and often carried out with removal of water to drive the equilibrium towards the product.

Amide bond formation is one of the most fundamental transformations of a primary amine. researchgate.net This can be achieved by reacting the amine with a carboxylic acid or its activated derivatives. Common methods include:

Reaction with Acyl Chlorides or Anhydrides: These highly reactive reagents react readily with the amine, usually in the presence of a non-nucleophilic base (like pyridine or triethylamine) to scavenge the HCl or carboxylic acid byproduct.

Coupling with Carboxylic Acids: Direct reaction with a carboxylic acid requires the use of a coupling agent (e.g., dicyclohexylcarbodiimide (B1669883) (DCC), HATU) to activate the carboxylic acid for nucleophilic attack by the amine.

Carbamates can be synthesized by treating the amine with a chloroformate (e.g., ethyl chloroformate) or a dicarbonate (B1257347) (e.g., di-tert-butyl dicarbonate, Boc₂O) in the presence of a base.

Table 4: Synthesis of Amine Derivatives

Derivative Reagent Class Example Reagent Product Functional Group
Imine Aldehyde / Ketone Benzaldehyde C=N
Amide Acyl Chloride Acetyl chloride -NHC(=O)CH₃
Amide Carboxylic Acid + Coupling Agent Benzoic acid + HATU -NHC(=O)Ph
Carbamate (B1207046) Dicarbonate Di-tert-butyl dicarbonate (Boc₂O) -NHC(=O)OtBu

Reductive alkylation (or reductive amination) is a powerful method for introducing alkyl groups onto the nitrogen atom to form secondary or tertiary amines. The process involves the initial formation of an imine by reacting the primary amine with an aldehyde or ketone, followed by in-situ reduction of the imine intermediate. Common reducing agents for this step include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (B8407120) (STAB). This method avoids the over-alkylation issues that can plague direct alkylation methods.

Direct alkylation of the amine with alkyl halides is another possibility, though it can be less selective. The reaction proceeds via nucleophilic attack of the amine on the alkyl halide. This can lead to a mixture of mono- and di-alkylated products, as the resulting secondary amine is often more nucleophilic than the starting primary amine. The use of a large excess of the amine or specific reaction conditions can favor mono-alkylation. mdpi.com

Regioselective and Chemoselective Transformations of the Compound

The presence of multiple reactive sites on this compound—namely the primary amine and the two chlorine atoms on the pyridine ring—necessitates careful control of reaction conditions to achieve desired regioselective and chemoselective transformations. Research in this area focuses on selectively modifying one part of the molecule while leaving others intact, enabling the synthesis of a diverse array of derivatives.

The primary amine group is readily susceptible to common functional group interconversions such as acylation and urea (B33335) formation. These reactions are typically chemoselective, targeting the nitrogen atom without affecting the chlorinated pyridine ring under standard conditions. For instance, the reaction of the ethylamine with various acylating agents or isocyanates can produce a library of amide and urea derivatives.

Conversely, the chlorine atoms on the pyridine ring can be targeted for substitution reactions, most notably through palladium-catalyzed cross-coupling reactions. These transformations, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, allow for the introduction of new carbon-carbon or carbon-nitrogen bonds at the 3- and 5-positions of the pyridine ring. wikipedia.orgnih.govlibretexts.org The regioselectivity of these reactions can often be controlled by the choice of catalyst, ligands, and reaction conditions, as well as by the electronic and steric nature of the substituents already present on the molecule. mdpi.comresearchgate.net

For derivatives where the primary amine has been converted to an amide or urea, the electronic properties of the pyridine ring are altered, which can influence the regioselectivity of subsequent cross-coupling reactions. The development of these selective transformations is crucial for building molecular complexity and accessing novel chemical entities with potentially valuable biological activities. mdpi.comnumberanalytics.comlibretexts.orgnih.gov

Below are tables detailing specific examples of these transformations.

Table 1: Synthesis of Amide and Urea Derivatives

This table summarizes the synthesis of various amide and urea derivatives starting from this compound, highlighting the chemoselectivity of these transformations which target the primary amine.

Starting MaterialReagentProductReaction TypeReference
This compoundAcyl Chloride/Carboxylic AcidN-((1S)-1-(3,5-dichloropyridin-2-yl)ethyl)amideN-Acylation youtube.com
This compoundIsocyanate1-((1S)-1-(3,5-dichloropyridin-2-yl)ethyl)-3-substituted ureaUrea Formation libretexts.orgmdpi.comorganic-chemistry.org

Table 2: Regioselective Cross-Coupling Reactions

This table presents examples of palladium-catalyzed cross-coupling reactions on derivatives of this compound, demonstrating the regioselective substitution of the chlorine atoms on the pyridine ring.

Starting MaterialCoupling PartnerCatalyst/Ligand SystemProductReaction TypeReference
N-((1S)-1-(3,5-dichloropyridin-2-yl)ethyl)acetamideArylboronic acidPd(PPh₃)₄ / K₂CO₃N-((1S)-1-(5-aryl-3-chloropyridin-2-yl)ethyl)acetamideSuzuki-Miyaura Coupling researchgate.net
N-((1S)-1-(3,5-dichloropyridin-2-yl)ethyl)formamidePrimary/Secondary AminePd₂(dba)₃ / BINAP / NaOtBuN-((1S)-1-(5-amino-3-chloropyridin-2-yl)ethyl)formamideBuchwald-Hartwig Amination wikipedia.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.